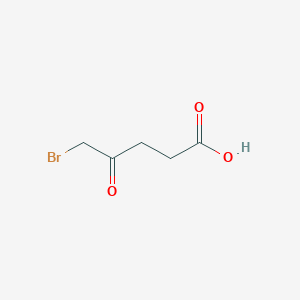
Pentanoic acid, 5-bromo-4-oxo-
概要
説明
This compound is characterized by a five-carbon chain with a bromine atom attached to the fifth carbon, a ketone group between the fourth and fifth carbons, and a carboxylic acid group attached to the second carbon. It is not naturally occurring and is typically synthesized in a laboratory setting.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-bromo-4-oxopentanoic acid involves the bromination of levulinic acid (4-oxopentanoic acid) using elemental bromine (Br2) in a suitable solvent. The balanced chemical equation for this reaction is: [ \text{CH}_3\text{COCH}_2\text{CH}_2\text{COOH} + \text{Br}_2 \rightarrow \text{BrCH}_2\text{COCH}_2\text{CH}_2\text{COOH} + \text{HBr} ]
Industrial Production Methods
While specific industrial production methods for 5-bromo-4-oxopentanoic acid are not extensively documented, the synthesis typically follows similar principles as laboratory methods, involving bromination reactions under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-bromo-4-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form new carbon-carbon bonds.
Nucleophilic Addition Reactions: The ketone group is susceptible to nucleophilic attack, leading to the formation of addition products.
Esterification and Amidation: The carboxylic acid group can participate in esterification or amidation reactions to form esters or amides.
Common Reagents and Conditions
Bromine (Br2): Used for the bromination of levulinic acid.
Nucleophiles: Such as amines or alcohols, used in substitution and addition reactions.
Acid Catalysts: Often used in esterification and amidation reactions.
Major Products
Substituted Derivatives: Formed from substitution reactions.
Addition Products: Resulting from nucleophilic addition to the ketone group.
Esters and Amides: Produced through esterification and amidation reactions.
科学的研究の応用
5-bromo-4-oxopentanoic acid has several applications in scientific research:
Organic Synthesis: Its functional groups (bromine, carbonyl, and carboxylic acid) make it a useful building block for synthesizing more complex molecules.
Biomedical Research: Carboxylic acids are involved in many biological processes, and this compound’s reactivity makes it a valuable tool for studying biochemical pathways.
Catalytic Reactions: Its unique structure allows it to participate in various catalytic reactions, making it useful in industrial chemistry.
作用機序
The specific mechanism of action for 5-bromo-4-oxopentanoic acid in biological systems is not extensively documented. its structural similarity to levulinic acid suggests potential areas for investigation. The bromine atom and ketone group may interact with molecular targets, leading to various biochemical effects.
類似化合物との比較
Similar Compounds
Levulinic Acid (4-oxopentanoic acid): Shares a similar structure but lacks the bromine atom.
5-Bromovaleric Acid: Similar in having a bromine atom but lacks the ketone group.
4-Hydroxyvaleric Acid: Contains a hydroxyl group instead of a ketone.
特性
IUPAC Name |
5-bromo-4-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c6-3-4(7)1-2-5(8)9/h1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIKIVWSYBVJJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459404 | |
| Record name | 5-bromolaevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14594-23-1 | |
| Record name | 5-bromolaevulinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















